2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine
Description
Properties
CAS No. |
1060812-07-8 |
|---|---|
Molecular Formula |
C9H13ClN2 |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,6-11)7-3-4-12-8(10)5-7/h3-5H,6,11H2,1-2H3 |
InChI Key |
WSVXEJSJBRVXTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=CC(=NC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Chloro-4-aminopyridine Intermediate
A critical intermediate in the synthesis is 2-chloro-4-aminopyridine, which serves as the pyridine core for further elaboration. A robust industrial method involves:
Step 1: Oxidation of 2-chloropyridine to 2-chloropyridine N-oxide using meta-chloroperbenzoic acid (m-CPBA) in chloroform solvent at room temperature for ~10 hours. The molar ratio of 2-chloropyridine to m-CPBA is typically 1:2-3. Yield: ~72%.
Step 2: Nitration of 2-chloropyridine N-oxide with a nitration mixture of concentrated nitric acid and sulfuric acid (volume ratio 1:1.6-2) at 0–10 °C, followed by heating to 100 °C to afford 2-chloro-4-nitropyridine N-oxide. Yield: ~70%.
Step 3: Reduction of the nitro group to an amino group using iron powder and concentrated hydrochloric acid in ethanol-water solvent, yielding 2-chloro-4-aminopyridine.
This method is characterized by mild reaction conditions, high yields, and suitability for large-scale industrial production due to inexpensive raw materials and straightforward workup.
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Oxidation | 2-chloropyridine, m-CPBA, chloroform, 25 °C, 10 h | 72 | Formation of 2-chloropyridine N-oxide |
| 2 | Nitration | HNO3/H2SO4 mixture, 0–10 °C then 100 °C | 70 | Produces 2-chloro-4-nitropyridine N-oxide |
| 3 | Reduction | Fe powder, conc. HCl, EtOH/H2O | High | Converts nitro to amino group |
Introduction of the 2-Methylpropan-1-amine Side Chain
The branched amine side chain can be introduced via nucleophilic substitution or coupling reactions involving the 2-chloro-4-aminopyridine intermediate or related derivatives.
One approach involves:
- Preparation of a suitable amine precursor such as (2R)-2-methylpyrrolidine or 2-methylpropan-1-amine derivatives.
- Coupling with halogenated pyridine derivatives under basic conditions or palladium-catalyzed cross-coupling reactions.
- Subsequent functional group transformations, including deprotection or hydrolysis, to yield the final amine-substituted product.
For example, a related synthetic sequence reported for pyridine derivatives includes:
- Coupling of amine intermediates with chloropyridine derivatives via ipso-substitution under basic conditions.
- Use of sodium hydride or other strong bases to facilitate nucleophilic displacement.
- Purification by silica gel chromatography to isolate the desired compound with good yields (~59% in reported cases).
Alternative Synthetic Routes
Other documented methods for related pyridine amine compounds include:
- Use of tert-butyl carbamate-protected intermediates, followed by acid-mediated deprotection to yield amino-substituted pyridines.
- Multi-step functionalization involving acetylation, bromination, and palladium-catalyzed coupling to assemble complex pyridine-based amines.
- Direct amination of chloropyridine derivatives under mild conditions to preserve sensitive substituents.
Summary Table of Key Preparation Steps
| Synthetic Stage | Reaction Type | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 2-chloropyridine to N-oxide | Oxidation | meta-Chloroperbenzoic acid, chloroform, 25 °C, 10 h | ~72 | Mild conditions, scalable |
| N-oxide nitration | Electrophilic substitution | HNO3/H2SO4 mixture, 0–10 °C to 100 °C | ~70 | Controlled temperature nitration |
| Nitro reduction to amine | Reduction | Fe powder, conc. HCl, EtOH/H2O | High | Efficient conversion to amino group |
| Aminopyridine coupling | Nucleophilic substitution / Pd-catalyzed coupling | 2-methylpropan-1-amine derivatives, bases, or Pd catalysts | 50-70 | Enables side chain introduction |
| Purification | Chromatography | Silica gel column chromatography | — | Ensures high purity of final compound |
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, as a selective LOXL2 inhibitor, it binds to the LOXL2 enzyme and inhibits its activity, which is crucial in the cross-linking of collagen and elastin . This inhibition can have therapeutic implications in the treatment of fibrotic diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
1-(2-Chloropyridin-4-yl)ethanone
- Molecular Formula: C7H6ClNO
- Molecular Weight : 155.58 g/mol
- Key Differences: Replaces the 2-methylpropan-1-amine group with a ketone (ethanone). This substitution eliminates the amine’s basicity and hydrogen-bonding capacity, likely reducing solubility in aqueous media compared to the target compound. The ketone group may increase reactivity in nucleophilic addition reactions .
(R)-1-(3,5-Difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride
- Molecular Formula : C9H14Cl2F2N2
- Molecular Weight : 277.13 g/mol
- Key Differences :
Heterocycle Replacement
2-Chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine
- Molecular Formula : C7H6ClN3
- Molecular Weight : 167.60 g/mol
- Key Differences :
2-(1H-imidazol-5-yl)-2-methylpropan-1-amine
- Molecular Formula : C7H13N3
- Molecular Weight : 139.20 g/mol
- Key Differences :
Aromatic vs. Heteroaromatic Core
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride
- Molecular Formula : C10H12Cl2FN
- Molecular Weight : 248.12 g/mol
- Key Differences: Phenyl ring substituted with chlorine (position 3) and fluorine (position 2) replaces pyridine.
2-(4-Chlorophenyl)-2-methylpropan-1-amine
Implications of Structural Modifications
- Halogen Type and Position: Chlorine at pyridine position 2 (target) vs.
- Heterocycle Choice : Pyridine (target) vs. pyrimidine () or imidazole () impacts aromatic π-stacking and hydrogen-bonding capabilities, which are critical in drug design .
- Salt Forms : Dihydrochloride salts () improve solubility, whereas free amines (target) may require formulation adjustments for bioavailability .
Biological Activity
2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H13ClN2, with a molecular weight of approximately 198.67 g/mol. The compound features a chlorinated pyridine moiety attached to a branched amine structure, contributing to its chemical reactivity and potential biological activity. It typically appears as a pale yellow to yellow-brown liquid with a predicted boiling point around 234.5 °C and a density of approximately 1.076 g/cm³.
Structural Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Chloropyridin-2-YL)-2-methylpropan-1-amine | C10H13ClN2 | Different position of chlorine substitution |
| N-(4-Chloropyridin-3-YL)-N-methylpropan-1-amines | C10H14ClN | Variation in nitrogen substitution |
| 3-(Chlorophenyl)-N,N-dimethylpropan-1-amines | C11H16ClN | Presence of phenyl instead of pyridine |
This table illustrates the uniqueness of this compound in terms of its specific chlorination pattern and branched amine structure, which may influence its biological activity differently from other compounds in this class.
Biological Activity
Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential pharmacological properties:
The compound's mechanism of action likely involves interactions with specific receptors or enzymes, similar to other chloropyridine derivatives. It may bind to monoamine transporters or other relevant targets, altering their activity and leading to various biological effects.
Study on VMAT Interaction
A study examined the protective actions of VMAT2 in monoaminergic neurons. It was found that compounds affecting VMAT function could alter dopamine dynamics, potentially linking to the pharmacological profile of this compound. The research highlighted how VMAT inhibitors could exacerbate neurotoxicity in dopaminergic systems, suggesting that our compound might have similar implications .
ROCK Inhibition Research
Another research effort focused on the synthesis and evaluation of chloropyridine derivatives as selective ROCK inhibitors. The study reported that modifications at the chloropyridine ring significantly influenced the binding affinity and inhibitory potency against ROCK enzymes. This finding implies that this compound could be optimized for enhanced therapeutic effects by altering its structural components .
Q & A
Q. How can regioselectivity be controlled during halogenation of the pyridine ring?
- Methodological Answer :
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the 3-position, followed by electrophilic halogenation .
- Catalytic C–H Activation : Employ Pd(OAc)₂ with directing groups (e.g., pyridyl) for selective bromination at the 5-position .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
